molecular formula C19H20ClNO4 B1666932 Bezafibrate CAS No. 41859-67-0

Bezafibrate

Cat. No. B1666932
CAS RN: 41859-67-0
M. Wt: 361.8 g/mol
InChI Key: IIBYAHWJQTYFKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bezafibrate is a fibrate drug used as a lipid-lowering agent to treat hyperlipidemia . It helps to lower LDL cholesterol and triglyceride in the blood, and increase HDL . It was patented in 1971 and approved for medical use in 1978 .


Synthesis Analysis

The synthesis of Bezafibrate involves a Williamson ether synthesis with ethyl 2-bromo-2-methylpropionate . Other methods of synthesis are also described in patents .


Molecular Structure Analysis

The molecular formula of Bezafibrate is C19H20ClNO4 . The molecular weight is 361.82 g/mol . High-resolution X-ray cocrystal structures of Bezafibrate have been revealed in some studies .


Chemical Reactions Analysis

Bezafibrate undergoes degradation kinetics during UV/chlorine process . More than 92% of Bezafibrate was degraded after 20 minutes in this process .


Physical And Chemical Properties Analysis

Bezafibrate is a small molecule with a chemical formula of C19H20ClNO4 . Its weight average is 361.819 . Bezafibrate is a valuable medicinal product that lowers serum lipids and cholesterol levels .

Scientific Research Applications

Lipid Metabolism and Hyperlipoproteinaemia

Bezafibrate has been studied for its effects on lipid metabolism, particularly in hyperlipoproteinaemia. Research has shown that it can significantly lower total serum cholesterol and triglycerides, particularly in very low-density lipoprotein (VLDL). It is also effective in increasing high-density lipoprotein (HDL) cholesterol concentrations (Olsson & Lang, 1978).

Antidiabetic Properties

In a large observational database study, bezafibrate exhibited antidiabetic properties. It was observed to lower the hazard for incident diabetes compared to other fibrates, with this effect strengthening with longer duration of therapy (Flory et al., 2009).

Effects on Peroxisomes and Liver

Bezafibrate causes proliferation of peroxisomes in rat liver, with varying effects based on the dosage and duration of treatment. It also influences the activity of enzymes like carnitine acetyl transferase and acyl-COA oxidase (Fahimi et al., 1982).

Influence on Coronary Artery Disease

A study focused on young male postinfarction patients showed that bezafibrate could slow the progression of atherosclerotic lesions in dyslipidaemic survivors of myocardial infarction. It was observed to improve dyslipidaemia, lower plasma fibrinogen, and reduce coronary events (Ericsson et al., 1996).

Neuroprotective Effects

Bezafibrate has shown neuroprotective effects in a rat model of sporadic Alzheimer’s Disease. It was effective in attenuating cognitive impairment, neuronal loss, tau pathology, glucose hypometabolism, and microgliosis in the cortex and hippocampus (Lin et al., 2022).

Anticholestatic Effects in Primary Biliary Cirrhosis

In patients with primary biliary cirrhosis (PBC) not responding sufficiently to ursodeoxycholic acid (UDCA) monotherapy, bezafibrate demonstrated potential anticholestatic effects. It influenced serum biliary enzymes, immunoglobulin M (IgM), cholesterol, triglyceride concentrations, and several genes related to PBC (Honda et al., 2013).

Safety And Hazards

Bezafibrate is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used when handling Bezafibrate .

Future Directions

Bezafibrate has shown potential in reducing tau protein hyperphosphorylation and other signs of tauopathy in transgenic mice having human tau mutation . It has also been found that the combination of Bezafibrate and a contraceptive steroid could be an effective, non-toxic treatment for a range of cancers . Furthermore, Bezafibrate has been suggested as a potential drug for the treatment of Alzheimer’s disease .

properties

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBYAHWJQTYFKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029869
Record name Bezafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L
Record name SID855877
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

It is generally accepted that bezafibrate is likely an agonist of PPAR-alpha. However, certain other investigations have also suggested that the substance might also elicit some effects on PPAR-gamma and PPAR-delta too.
Record name Bezafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Bezafibrate

CAS RN

41859-67-0
Record name Bezafibrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41859-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bezafibrate [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bezafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name bezafibrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758174
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bezafibrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3029869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bezafibrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.498
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BEZAFIBRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9449Q51XH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

186 °C
Record name Bezafibrate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01393
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bezafibrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015465
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bezafibrate
Reactant of Route 2
Reactant of Route 2
Bezafibrate
Reactant of Route 3
Bezafibrate
Reactant of Route 4
Reactant of Route 4
Bezafibrate
Reactant of Route 5
Bezafibrate
Reactant of Route 6
Bezafibrate

Citations

For This Compound
30,300
Citations
I Goldenberg, M Benderly… - Vascular health and risk …, 2008 - Taylor & Francis
… subgroup analyses of the Bezafibrate Infarction Prevention trial, demonstrating several important metabolic and long-term cardiovascular effects of bezafibrate therapy, are detailed. …
Number of citations: 110 www.tandfonline.com
T Kanda, O Yokosuka, F Imazeki, H Saisho - Journal of gastroenterology, 2003 - Springer
Background. A new medical approach to primary biliary cirrhosis (PBC) has been desired. We investigated the feasibility of using combination ursodeoxycholic acid (UDCA)-bezafibrate …
Number of citations: 148 link.springer.com
JP Monk, PA Todd - Drugs, 1987 - Springer
… In patients with any type of hyperlipoproteinaemia bezafibrate also increases the plasma … of bezafibrate on the lipid profile is sustained. The lipid-lowering effects of bezafibrate are at …
Number of citations: 160 link.springer.com
C Corpechot, O Chazouillères… - … England Journal of …, 2018 - Mass Medical Soc
… to the Paris 2 criteria to receive bezafibrate at a daily dose of 400 … bezafibrate group and decreased 3% in the placebo group. Myalgia occurred in 20% of the patients in the bezafibrate …
Number of citations: 454 www.nejm.org
A Tenenbaum, M Motro, EZ Fisman… - Archives of internal …, 2005 - jamanetwork.com
Background A consistent relationship between metabolic syndrome (MS) and myocardial infarction (MI) has been demonstrated. We evaluated the effect of bezafibrate retard, a fibric …
Number of citations: 384 jamanetwork.com
T Meade, R Zuhrie, C Cook, J Cooper - Bmj, 2002 - bmj.com
… Results: Bezafibrate did not reduce the incidence of coronary heart disease … Bezafibrate reduced the severity of intermittent claudication for up to three years. Conclusions: Bezafibrate …
Number of citations: 259 www.bmj.com
CG Ericsson, U de Faire, L Grip, B Svane, A Hamsten… - The Lancet, 1996 - Elsevier
… Background Bezafibrate has effects on lipid metabolism and haemostatic function. We … and administration of bezafibrate. Bezafibrate was selected for this trial because of its well- …
Number of citations: 681 www.sciencedirect.com
A Tenenbaum, M Motro, EZ Fisman - Cardiovascular diabetology, 2005 - Springer
… Bezafibrate leads to considerable raising of HDL cholesterol … Clinical evidences obtained from bezafibrate-based studies … However, from a biochemical point of view, bezafibrate is a …
Number of citations: 307 link.springer.com
JP Bonnefont, J Bastin, A Behin… - New England Journal of …, 2009 - Mass Medical Soc
… scores with the scores after treatment with bezafibrate. The ⊥ bars denote standard … of bezafibrate as a treatment for the mild form of CPT2 deficiency in six adults; bezafibrate was …
Number of citations: 119 www.nejm.org
A Tenenbaum, M Motro, EZ Fisman, Y Adler… - European heart …, 2005 - academic.oup.com
… Recently, we have shown that bezafibrate can reduce the incidence of diabetes in … of bezafibrate on the development of type 2 diabetes in obese patients enrolled in the Bezafibrate …
Number of citations: 112 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.